Acetamide, N,N'-(5,6,7,12,13,14-hexahydro-4,11-dimethoxy-6,7,13,14-tetraoxoquino(2,3-b)acridine-1,8-diyl)bis-
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Overview
Description
Acetamide, N,N’-(5,6,7,12,13,14-hexahydro-4,11-dimethoxy-6,7,13,14-tetraoxoquino(2,3-b)acridine-1,8-diyl)bis- is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-(5,6,7,12,13,14-hexahydro-4,11-dimethoxy-6,7,13,14-tetraoxoquino(2,3-b)acridine-1,8-diyl)bis- involves multiple steps, typically starting with the preparation of the quinoline and acridine derivatives. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The process may also include purification steps such as crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N,N’-(5,6,7,12,13,14-hexahydro-4,11-dimethoxy-6,7,13,14-tetraoxoquino(2,3-b)acridine-1,8-diyl)bis- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and pressures to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce quinone derivatives, while reduction reactions may yield hydroquinone derivatives .
Scientific Research Applications
Acetamide, N,N’-(5,6,7,12,13,14-hexahydro-4,11-dimethoxy-6,7,13,14-tetraoxoquino(2,3-b)acridine-1,8-diyl)bis- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N,N’-(5,6,7,12,13,14-hexahydro-4,11-dimethoxy-6,7,13,14-tetraoxoquino(2,3-b)acridine-1,8-diyl)bis- involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline and acridine derivatives, such as:
- Quinoline-2-carboxamide
- Acridine-9-carboxamide
- N,N’-bis(2-chloroethyl)-N-nitrosourea (BCNU)
Uniqueness
What sets Acetamide, N,N’-(5,6,7,12,13,14-hexahydro-4,11-dimethoxy-6,7,13,14-tetraoxoquino(2,3-b)acridine-1,8-diyl)bis- apart is its unique structure, which allows for specific interactions with biological targets and its potential for diverse applications in scientific research and industry .
Properties
CAS No. |
63404-69-3 |
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Molecular Formula |
C26H20N4O8 |
Molecular Weight |
516.5 g/mol |
IUPAC Name |
N-(1-acetylimino-7,14-dihydroxy-4,11-dimethoxy-6,13-dioxo-5,12-dihydroquinolino[2,3-b]acridin-8-ylidene)acetamide |
InChI |
InChI=1S/C26H20N4O8/c1-9(31)27-11-5-7-13(37-3)19-15(11)23(33)17-21(29-19)26(36)18-22(25(17)35)30-20-14(38-4)8-6-12(28-10(2)32)16(20)24(18)34/h5-8,29-30,33-34H,1-4H3 |
InChI Key |
GOEZLFSUXDZXGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N=C1C=CC(=C2C1=C(C3=C(N2)C(=O)C4=C(C3=O)NC5=C(C=CC(=NC(=O)C)C5=C4O)OC)O)OC |
Origin of Product |
United States |
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